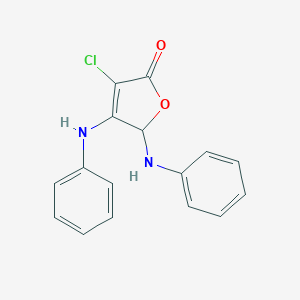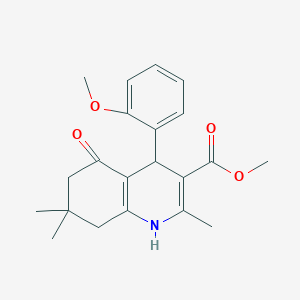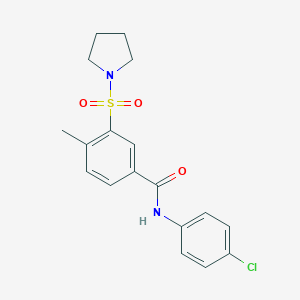
N-(4-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of compounds known as Janus kinase inhibitors, which have been shown to be effective in the treatment of a variety of autoimmune diseases and inflammatory conditions.
Wirkmechanismus
CP-690,550 works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the signaling pathways that lead to inflammation. By inhibiting these enzymes, CP-690,550 is able to reduce inflammation and alleviate the symptoms of autoimmune diseases and inflammatory conditions.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to inhibit the activation of immune cells, such as T cells and B cells. In addition, CP-690,550 has been shown to reduce the infiltration of immune cells into inflamed tissue.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-690,550 is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in inflammation and autoimmune diseases. However, its potency and selectivity can also be a limitation, as it may not be effective in all cases and may have off-target effects.
Zukünftige Richtungen
There are a number of future directions for research on CP-690,550. One area of interest is the development of new Janus kinase inhibitors with improved potency and selectivity. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with CP-690,550. Finally, there is interest in studying the long-term safety and efficacy of CP-690,550 in patients with autoimmune diseases and inflammatory conditions.
Synthesemethoden
The synthesis of CP-690,550 involves the reaction of 4-chloroaniline with 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of a base, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The resulting amine is then reacted with pyrrolidine and benzoyl chloride to yield CP-690,550.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases and inflammatory conditions. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
Produktname |
N-(4-chlorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide |
|---|---|
Molekularformel |
C18H19ClN2O3S |
Molekulargewicht |
378.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-4-5-14(18(22)20-16-8-6-15(19)7-9-16)12-17(13)25(23,24)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
InChI-Schlüssel |
BQHQSVHEKKUNAK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)
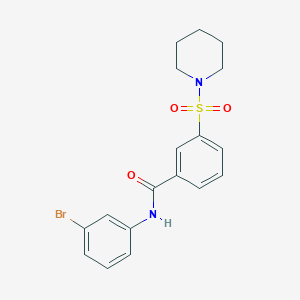
![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)
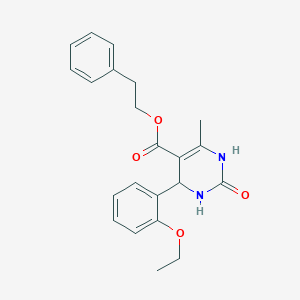
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
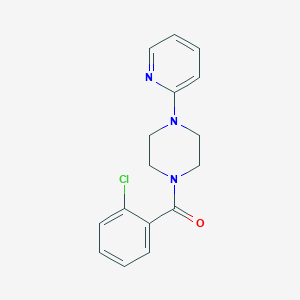
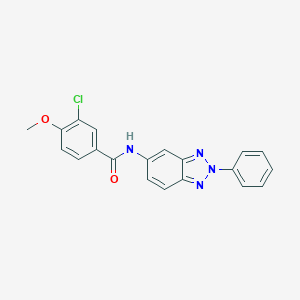
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
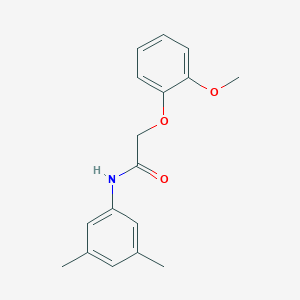
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)
